3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-amine
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Overview
Description
3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-amine is a chemical compound that features a brominated benzodioxin ring system attached to a prop-2-en-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-amine typically involves the bromination of a benzodioxin precursor followed by the introduction of the prop-2-en-1-amine group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the desired position on the benzodioxin ring. Subsequent reactions with appropriate amine precursors under controlled conditions yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield de-brominated or hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxin oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The brominated benzodioxin ring system may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitro-N-(substituted-benzyl)benzenesulfonamides
- 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone
Uniqueness
3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-amine is unique due to its specific brominated structure and the presence of the prop-2-en-1-amine group, which imparts distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C11H12BrNO2 |
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Molecular Weight |
270.12 g/mol |
IUPAC Name |
(E)-3-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C11H12BrNO2/c12-9-6-8(2-1-3-13)7-10-11(9)15-5-4-14-10/h1-2,6-7H,3-5,13H2/b2-1+ |
InChI Key |
YOQXTMPFKNSDGT-OWOJBTEDSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=C(C=C2Br)/C=C/CN |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Br)C=CCN |
Origin of Product |
United States |
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